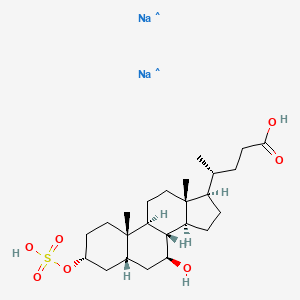
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is a chemical compound with the molecular formula C6H11Cl2O4P and a molecular weight of 249.03 g/mol. It is primarily used as an intermediate in the synthesis of various phospholipid derivatives, such as Glycerol 3-Phosphoethanolamine Sodium Salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate typically involves the reaction of 2,2-Dimethyl-1,3-dioxolane-4-methanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.
化学反応の分析
Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphorodichloridate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Catalysts: Lewis acids like zinc chloride (ZnCl2) can be used to enhance reaction rates.
Major Products Formed:
Phosphorodichloridate Derivatives: Depending on the nucleophile used, various phosphorodichloridate derivatives can be synthesized.
Phosphoric Acid Derivatives: Hydrolysis leads to the formation of phosphoric acid derivatives.
科学的研究の応用
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex phospholipids and other phosphorus-containing compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, such as phospholipid analogs.
Medicine: Research into its derivatives has potential implications for drug development, particularly in targeting cellular membranes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to transfer its phosphoryl group, forming new phosphorus-containing compounds. This property is crucial in the synthesis of various phospholipids and other biologically relevant molecules.
類似化合物との比較
Phosphoryl Chloride (POCl3): A simpler phosphorylating agent used in similar reactions.
Phosphorus Oxychloride (PCl3): Another phosphorylating agent with broader applications.
Dimethyl Phosphite (C2H7O3P): Used in the synthesis of organophosphorus compounds.
Uniqueness: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is unique due to its specific structure, which allows for selective reactions and the formation of specialized phospholipid derivatives. Its dioxolane ring provides additional stability and reactivity compared to simpler phosphorylating agents.
特性
分子式 |
C6H11Cl2O4P |
|---|---|
分子量 |
249.03 g/mol |
IUPAC名 |
4-(dichlorophosphoryloxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H11Cl2O4P/c1-6(2)10-3-5(12-6)4-11-13(7,8)9/h5H,3-4H2,1-2H3 |
InChIキー |
IWJCUBRAVZETKB-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COP(=O)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


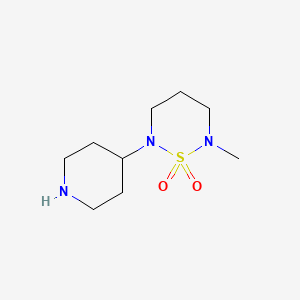
![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
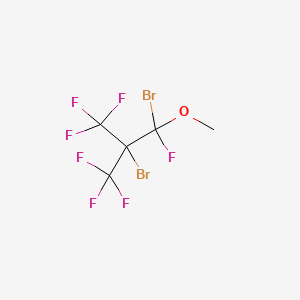
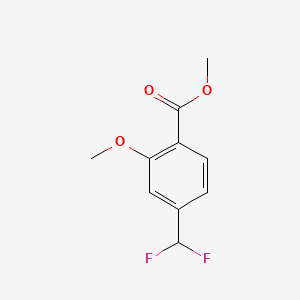
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
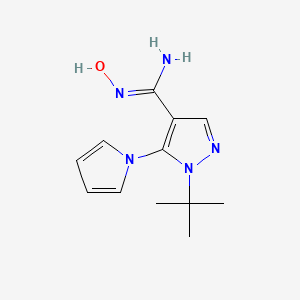
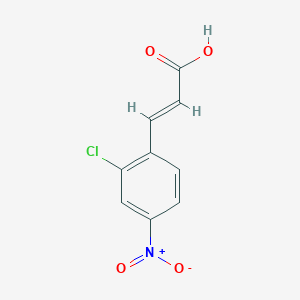
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
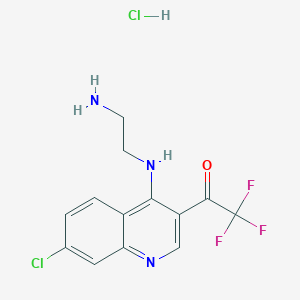
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)
